molecular formula C20H21NO3 B1676279 Mepixanox CAS No. 17854-59-0

Mepixanox

Cat. No. B1676279
CAS RN: 17854-59-0
M. Wt: 323.4 g/mol
InChI Key: PYSOHOOUXFWCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mepixanox, also known as Pimexone, is a respiratory stimulant . It belongs to the class of organic compounds known as xanthones, which are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 .


Molecular Structure Analysis

The molecular formula of Mepixanox is C20H21NO3 . Its average mass is 323.386 Da and its monoisotopic mass is 323.152130 Da . The structure of Mepixanox includes a xanthene moiety conjugated to a ketone group at carbon 9 .


Physical And Chemical Properties Analysis

Mepixanox is a highly lipophilic compound . Its molecular weight is 323.39 and its chemical formula is C20H21NO3 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Metabolism, Distribution, and Elimination in Various Species

Mepixanox, also known as Mequindox (MEQ), is extensively studied for its metabolism, distribution, and elimination in various species. Research has shown that after oral administration, MEQ is rapidly excreted via urine and feces in species like rats, pigs, and chickens. Most of the administered dose is excreted within a few days, with major accumulation in the liver and kidney. Interestingly, no parent drug could be detected in the tissues of pigs and chickens. This study provides crucial data for understanding MEQ's disposition in food animals, which is essential for determining residue monitoring and withdrawal time in food animals (Huang et al., 2015).

Impact on Pathogen Behavior in Plants

Research has explored the impact of resistance inducers like hexanoic acid on the behavior of pathogens such as Pseudomonas syringae intomato plants. This study reveals that hexanoic acid alters the pathogenesis and survival of bacteria by affecting the plant's defense system, which in turn impacts the bacteria's population size and gene transcription levels. This insight is significant for understanding how resistance inducers modify pathogen behavior in agricultural settings (Scalschi et al., 2014).

Endocrine and Reproductive Toxicity in Animal Models

A study on the long-term effects of MEQ in male Wistar rats indicates that it can induce endocrine and reproductive toxicity via oxidative stress. This includes changes in levels of certain hormones and gene expression related to steroidogenesis, providing insights into the potential mechanisms of MEQ-induced male infertility (Ihsan et al., 2011).

Applications in Cell-based Therapy Development

There is ongoing research on the role of regulatory frameworks in advancing animal-free innovations in health and safety research. This includes evaluating the need for animal studies in the development of advanced therapy medicinal products (ATMPs), potentially impacting how cell-based therapies are developed and regulated (van Meer et al., 2020).

Toxicity and Steroid Hormone Biosynthesis in Adrenal Gland

A study on the long-term toxicity of MEQ on the adrenal gland in male rats reveals a dose-dependent effect, influencing steroid hormone biosynthesis pathways. This research raises awareness of MEQ's toxic effects on animals and consumers, suggesting a mechanism involving oxidative stress and steroid hormone biosynthesis (Huang et al., 2009).

Safety And Hazards

When handling Mepixanox, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of accidental exposure, immediate medical attention is advised .

properties

IUPAC Name

3-methoxy-4-(piperidin-1-ylmethyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-23-17-10-9-15-19(22)14-7-3-4-8-18(14)24-20(15)16(17)13-21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSOHOOUXFWCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17854-76-1 (hydrochloride)
Record name Mepixanox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90170504
Record name Mepixanox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepixanox

CAS RN

17854-59-0
Record name Mepixanox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17854-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepixanox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepixanox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13579
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mepixanox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepixanox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPIXANOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7419T4YQQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepixanox
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mepixanox
Reactant of Route 3
Reactant of Route 3
Mepixanox
Reactant of Route 4
Mepixanox
Reactant of Route 5
Mepixanox
Reactant of Route 6
Reactant of Route 6
Mepixanox

Citations

For This Compound
11
Citations
C Sturani, S Papiris, G Grossi, R Battistoni… - Current therapeutic …, 1985 - hero.epa.gov
IPA COPYRIGHT: ASHP Nine patients, aged 32-62 yr, with various respiratory disorders in stable clinical phase, received mepixanox (Pimexone; Mepixanthone; I) either by intravenous …
Number of citations: 3 hero.epa.gov
G GROSSI, C STURANI, R BATTISTONI… - Current therapeutic …, 1985 - pascal-francis.inist.fr
Pharmacokinetics of mepixanox after oral and intravenous administration … Pharmacokinetics of mepixanox after oral and intravenous administration …
Number of citations: 2 pascal-francis.inist.fr
PG Bedello, MA Depaoli - Giornale Italiano di Dermatologia e …, 1988 - europepmc.org
[Dermatitis caused by bulbar analeptics: mepixanox and theophylline]. - Abstract - Europe PMC … [Dermatitis caused by bulbar analeptics: mepixanox and theophylline]. …
Number of citations: 2 europepmc.org
RC Allen - Annual Reports in Medicinal Chemistry, 1985 - Elsevier
… Mepixanox is a respiratory stimulant useful in the treatment of chronic pneumopathy and other cardiorespiratory insufficiencies, including those induced by general anesthesia. …
Number of citations: 4 www.sciencedirect.com
B Boga, VM Cristea, I Székely, F Lorenz… - Sustainable Chemistry …, 2023 - Elsevier
… The results of the study address to a wide range of applications, since there are a lot of xanthene-type pharmaceuticals (eg, vadimezan, lucanthone, mepixanox) whose degradation …
Number of citations: 1 www.sciencedirect.com
GR Geen, JM Evans, AK Vong… - Comprehensive …, 1996 - scholar.archive.org
… Mepixanox (55) was developed from a series of compounds originally prepared to evaluate CNS stimulatory properties <70JMC527>. It has been found subsequently to possess …
Number of citations: 30 scholar.archive.org
G Lunn - 2005 - books.google.com
An indispensable resource for busy researchers Your time is valuable-too valuable to spend hunting through the technical literature in search of the right HPLC assay techniques for …
Number of citations: 65 books.google.com
H van de Waterbeemd - Annual Reports in Medicinal Chemistry, 1998 - books.google.com
Introduction-Computational drug design is a rapidly growing field which is now a very important component in the discipline of medicinal chemistry. At the same time many medicinal …
Number of citations: 0 books.google.com
B Koh - Routledge Handbook of Drugs and Sport, 2015 - books.google.com
Swimming first featured in the modern Olympic Games in 1896 and has been in every Olympics since (International Olympic Committee, 2012). All aspects of competitive swimming …
Number of citations: 1 books.google.com
S Yadav, P Kumar Sinha… - European Journal of …, 2023 - Wiley Online Library
Herein, we report a copper‐catalyzed intramolecular electrophilic aromatic substitution (S E Ar)−oxidation process to access a wide range of diversified xanthone derivatives using air …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.